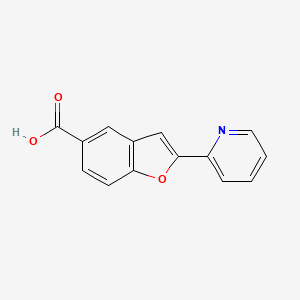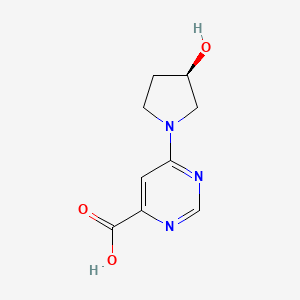
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid
説明
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid, also known as (R)-RPCA, is a chiral pyrimidine carboxylic acid that has been studied extensively in recent years. This compound has a wide range of applications in the field of organic chemistry and biochemistry. Its unique properties make it a valuable tool for researchers in a variety of disciplines.
科学的研究の応用
(R)-RPCA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including optically active compounds, drugs, and pharmaceuticals. In addition, it has been used in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of peptides and peptidomimetics. Finally, it has been used in the study of the pharmacokinetics and pharmacodynamics of drugs.
作用機序
The mechanism of action of (R)-RPCA is not yet fully understood. However, it is believed to act as a proton acceptor, which helps to facilitate the transfer of protons between molecules. It is also believed to act as a catalyst in certain chemical reactions, as well as a scavenger of free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-RPCA are not yet fully understood. However, it has been shown to have some beneficial effects on the body. For example, it has been shown to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress. In addition, it has been shown to have anti-cancer and anti-microbial properties.
実験室実験の利点と制限
The advantages of using (R)-RPCA in laboratory experiments include its low cost, its availability, and its stability. In addition, it is a non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using (R)-RPCA in laboratory experiments is its limited reactivity. It is not reactive enough to be used in certain reactions, such as those involving nucleophilic substitution.
将来の方向性
The future directions for (R)-RPCA are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, more research is needed to develop new methods for its synthesis and to explore its potential applications in drug and pharmaceutical synthesis. Finally, further research is needed to explore its potential use in medical applications, such as cancer therapy and antimicrobial treatments.
特性
IUPAC Name |
6-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-6-1-2-12(4-6)8-3-7(9(14)15)10-5-11-8/h3,5-6,13H,1-2,4H2,(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHTYBZBXLHLQM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
amine](/img/structure/B1466086.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
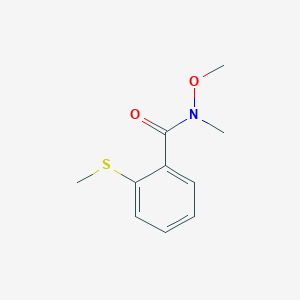
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
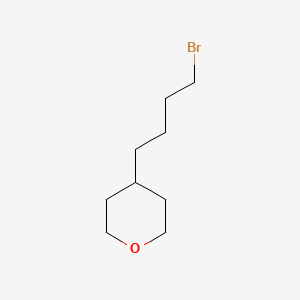

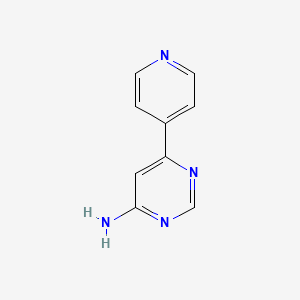
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)
![4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466105.png)

